MS4078 vs. MS4077: Binding Affinity (Kd) to ALK
In a competitive binding assay using DNA-tagged ALK, MS4078 exhibited a Kd of 19 ± 3 nM, which is approximately 2-fold higher affinity (lower Kd) than its close analog MS4077 (Kd = 37 ± 4 nM) [1]. The parent inhibitor ceritinib had a much higher affinity (Kd = 1.3 ± 0.2 nM) [1].
| Evidence Dimension | Binding affinity to ALK (Kd) |
|---|---|
| Target Compound Data | Kd = 19 ± 3 nM |
| Comparator Or Baseline | MS4077: Kd = 37 ± 4 nM; Ceritinib: Kd = 1.3 ± 0.2 nM |
| Quantified Difference | MS4078 binds with ~1.95-fold higher affinity than MS4077 (19 nM vs 37 nM); binds with ~14.6-fold lower affinity than ceritinib (19 nM vs 1.3 nM) |
| Conditions | Competitive binding assay using DNA-tagged ALK |
Why This Matters
Higher binding affinity (lower Kd) compared to MS4077 indicates stronger target engagement, which can translate to more efficient recruitment of the E3 ligase machinery and potentially greater degradation potency, making MS4078 preferable for studies requiring robust target engagement.
- [1] Zhang C, et al. Proteolysis Targeting Chimeras (PROTACs) of Anaplastic Lymphoma Kinase (ALK). Eur J Med Chem. 2018;151:304-314. View Source
